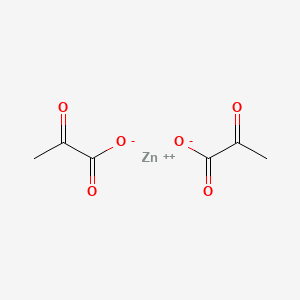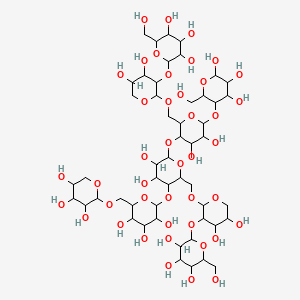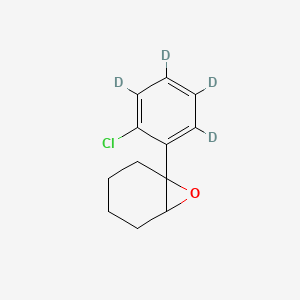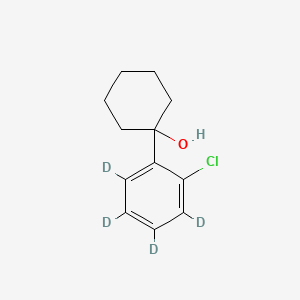
zinc;2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc pyruvate can be synthesized through several methods. One common method involves the reaction of pyruvic acid with zinc oxide or zinc carbonate. The reaction is typically carried out in an aqueous solution, and the resulting zinc pyruvate is then isolated by filtration and drying.
Industrial Production Methods
In industrial settings, zinc pyruvate is often produced through large-scale chemical reactions involving pyruvic acid and zinc salts. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc pyruvate undergoes various chemical reactions, including:
Oxidation: Zinc pyruvate can be oxidized to form zinc acetate and carbon dioxide.
Reduction: It can be reduced to form zinc lactate.
Substitution: Zinc pyruvate can undergo substitution reactions with other metal salts to form different metal pyruvates.
Common Reagents and Conditions
Common reagents used in reactions with zinc pyruvate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving zinc pyruvate include zinc acetate, zinc lactate, and other metal pyruvates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc pyruvate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Zinc pyruvate is studied for its role in metabolic pathways and its potential as a dietary supplement.
Medicine: It has been investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Zinc pyruvate is used in the production of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of zinc pyruvate involves its ability to interact with various molecular targets and pathways. In biological systems, zinc pyruvate can act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in metabolic pathways by providing a source of pyruvate, which is an important intermediate in energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc pyruvate include other metal pyruvates, such as calcium pyruvate and magnesium pyruvate. These compounds share similar chemical structures and properties but differ in their specific metal ions.
Uniqueness
Zinc pyruvate is unique due to its specific interactions with zinc ions, which play important roles in various biological processes. The presence of zinc ions in zinc pyruvate gives it distinct properties, such as enhanced antioxidant activity and potential therapeutic effects.
Conclusion
Zinc;2-oxopropanoate, or zinc pyruvate, is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with zinc ions make it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
zinc;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O3.Zn/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKSSSORHJPQI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24887-16-9 |
Source


|
| Record name | Zinc pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
